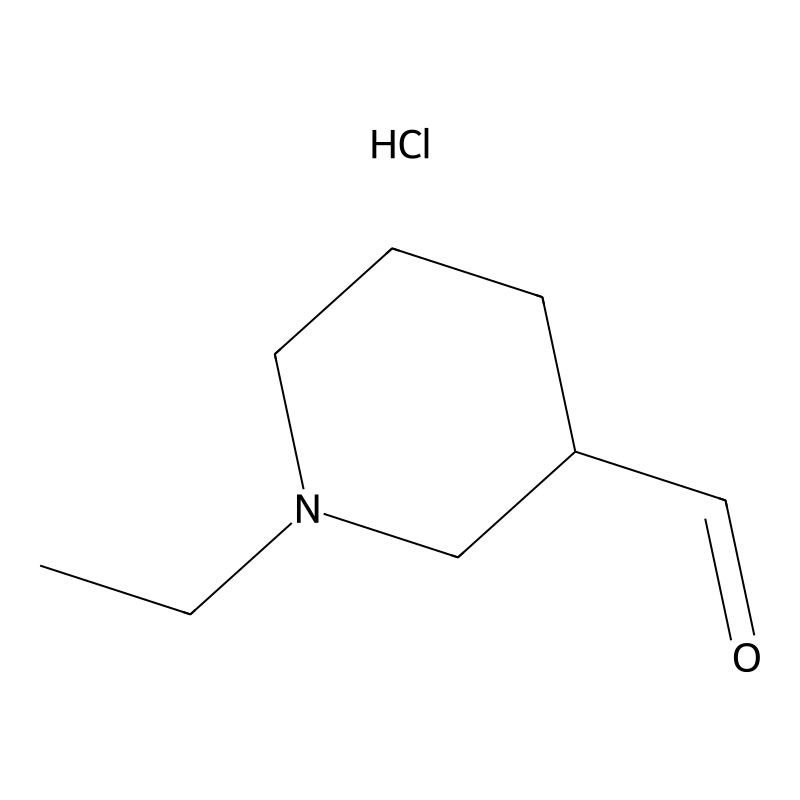

1-Ethylpiperidine-3-carbaldehyde hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Ethylpiperidine-3-carbaldehyde hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 177.67 g/mol. It features a piperidine ring substituted with an ethyl group and an aldehyde functional group at the 3-position. The hydrochloride form indicates that it is a salt derived from the reaction of the base with hydrochloric acid, enhancing its solubility in water and making it easier to handle in laboratory settings .

- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition with nucleophiles such as alcohols or amines, leading to the formation of alcohols or imines, respectively.

- Condensation Reactions: It can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight its utility in synthetic organic chemistry, particularly in the preparation of more complex molecules .

Research into the biological activity of 1-ethylpiperidine-3-carbaldehyde hydrochloride is limited, but compounds with similar structures often exhibit significant pharmacological properties. Aldehyde-containing compounds can interact with biological systems, potentially influencing enzyme activity or acting as ligands for receptors. Further studies are needed to elucidate specific biological effects and mechanisms of action for this compound.

The synthesis of 1-ethylpiperidine-3-carbaldehyde hydrochloride typically involves:

- Formation of the Piperidine Ring: Starting from ethylamine and a suitable cyclization agent, a piperidine derivative can be formed.

- Aldehyde Introduction: The introduction of the aldehyde functional group can be achieved through oxidation reactions, often using reagents such as chromium trioxide or by employing formylation methods.

- Hydrochloride Salt Formation: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

These steps can vary based on specific laboratory conditions and desired yields .

1-Ethylpiperidine-3-carbaldehyde hydrochloride has potential applications in:

- Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: In studies involving piperidine derivatives, which are known for their diverse biological activities.

- Chemical Industry: As a building block for more complex organic compounds.

Its unique structure makes it valuable for exploring new

1-Ethylpiperidine-3-carbaldehyde hydrochloride shares structural similarities with various other piperidine derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Methylpiperidine | Piperidine derivative | Commonly used as a solvent and reagent |

| 1-Piperidinylacetone | Ketone derivative | Exhibits analgesic properties |

| 1-Ethylpiperidine | Piperidine derivative | Used in drug synthesis; exhibits psychoactive effects |

| 2-Ethylpiperidine | Piperidine derivative | Known for its use in organic synthesis |

Uniqueness

The uniqueness of 1-ethylpiperidine-3-carbaldehyde hydrochloride lies in its specific substitution pattern on the piperidine ring combined with an aldehyde group. This configuration may impart distinct reactivity profiles compared to other piperidine derivatives, making it particularly interesting for synthetic chemists exploring novel pathways or biological activities .

1-Ethylpiperidine-3-carbaldehyde hydrochloride is formally identified through multiple standardized chemical nomenclature systems and database entries. The compound possesses the Chemical Abstracts Service registration number 1255717-79-3, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is 1-ethylpiperidine-3-carbaldehyde;hydrochloride, reflecting its structural composition and salt formation.

The molecular structure consists of a piperidine ring system with specific substitution patterns that define its chemical behavior and synthetic utility. The ethyl substituent at the nitrogen atom and the aldehyde group at the 3-position create a distinctive molecular architecture that influences both its physical properties and reactivity profile. The hydrochloride salt formation significantly enhances the compound's solubility characteristics compared to its free base form, making it more suitable for aqueous reaction systems and laboratory applications.

Table 1: Chemical Identifiers and Properties of 1-Ethylpiperidine-3-carbaldehyde Hydrochloride

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1255717-79-3 |

| Molecular Formula | C₈H₁₆ClNO |

| Molecular Weight | 177.67 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-ethylpiperidine-3-carbaldehyde;hydrochloride |

| Simplified Molecular-Input Line-Entry System | CCN1CCCC(C1)C=O.Cl |

| International Chemical Identifier | InChI=1S/C8H15NO.ClH/c1-2-9-5-3-4-8(6-9)7-10;/h7-8H,2-6H2,1H3;1H |

| International Chemical Identifier Key | IEMKRGCIYBECJP-UHFFFAOYSA-N |

| Molecular Design Limited Number | MFCD09864359 |

| PubChem Compound Identifier | 53398879 |

The compound exhibits characteristic features of both piperidine derivatives and aldehyde-containing molecules, combining the pharmacological significance of the piperidine nucleus with the synthetic versatility of carbonyl chemistry. This dual functionality positions 1-ethylpiperidine-3-carbaldehyde hydrochloride as a valuable intermediate in synthetic organic chemistry, particularly in the development of complex pharmaceutical molecules and specialized chemical materials.

Historical Context in Heterocyclic Chemistry

Historical development of piperidine synthesis methods has evolved from simple reduction of pyridine using various catalytic systems to sophisticated multi-step synthetic approaches that allow for precise substitution patterns. Industrial production traditionally relied on pyridine hydrogenation using molybdenum disulfide catalysts, while alternative methods such as modified Birch reduction using sodium in ethanol provided alternative synthetic routes. These foundational methods established the groundwork for developing more specialized piperidine derivatives with specific substitution patterns.

The emergence of substituted piperidine aldehydes, including compounds like 1-ethylpiperidine-3-carbaldehyde hydrochloride, represents a natural progression in heterocyclic chemistry toward more functionalized building blocks. The combination of nitrogen heterocycle functionality with reactive carbonyl groups creates molecular platforms capable of participating in diverse synthetic transformations. This historical development reflects the broader trend in organic chemistry toward designing multifunctional intermediates that can serve as versatile starting materials for complex molecule synthesis.

Research into piperidine derivatives has been driven by their established biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The structural diversity achievable through piperidine modification has made these compounds particularly attractive for pharmaceutical development, leading to numerous successful drug candidates containing piperidine cores. The development of specialized piperidine aldehydes like 1-ethylpiperidine-3-carbaldehyde hydrochloride reflects this ongoing effort to create more sophisticated building blocks for drug discovery and development.

Role in Contemporary Organic Synthesis

Contemporary organic synthesis has increasingly recognized 1-ethylpiperidine-3-carbaldehyde hydrochloride as a valuable synthetic intermediate due to its unique combination of functional groups and enhanced handling properties. The compound serves multiple roles in modern synthetic chemistry, functioning as both a nucleophilic component through its nitrogen center and an electrophilic component through its aldehyde functionality. This dual reactivity profile makes it particularly useful in multi-component reactions and cascade synthetic sequences.

Current synthetic applications of 1-ethylpiperidine-3-carbaldehyde hydrochloride span several areas of organic chemistry research. In pharmaceutical synthesis, the compound serves as an intermediate in the development of various pharmaceutical agents, particularly those targeting neurological disorders. The piperidine nucleus provides structural similarity to naturally occurring neurotransmitters and receptor ligands, while the aldehyde group offers opportunities for further functionalization through condensation, reduction, and oxidation reactions.

Table 2: Contemporary Synthetic Applications of 1-Ethylpiperidine-3-carbaldehyde Hydrochloride

| Application Area | Specific Use | Synthetic Advantage |

|---|---|---|

| Pharmaceutical Intermediates | Neurological disorder drug development | Structural similarity to neurotransmitters |

| Organic Synthesis Research | Multi-component reaction substrates | Dual nucleophilic/electrophilic reactivity |

| Agrochemical Development | Pesticide and herbicide synthesis | Enhanced biological activity profiles |

| Material Science | Specialty polymer development | Functional group diversity |

| Analytical Chemistry | Detection and quantification methods | Distinctive spectroscopic properties |

The aldehyde functional group in 1-ethylpiperidine-3-carbaldehyde hydrochloride enables participation in numerous classical organic reactions, including nucleophilic addition reactions with amines, alcohols, and other nucleophiles, reduction to corresponding alcohols, oxidation to carboxylic acid derivatives, condensation reactions such as aldol reactions and Schiff base formation, and Wittig and related olefination reactions. These transformations highlight the compound's utility in synthetic organic chemistry, particularly in preparing more complex molecules with diverse functional groups.

Recent advances in piperidine synthesis methodology have expanded the synthetic utility of compounds like 1-ethylpiperidine-3-carbaldehyde hydrochloride. Modern synthetic approaches include asymmetric synthesis techniques, metal-catalyzed cyclization reactions, intramolecular silyl-Prins reactions, electrophilic cyclization methods, and aza-Michael reaction protocols. These contemporary methods allow for more precise control over stereochemistry and regioselectivity, making piperidine aldehydes increasingly valuable in total synthesis and medicinal chemistry programs.

The compound's role in contemporary agrochemical development represents another significant application area, where it contributes to the creation of effective pesticides and herbicides that enhance agricultural productivity. The structural features of 1-ethylpiperidine-3-carbaldehyde hydrochloride, particularly the combination of the piperidine ring with aldehyde functionality, provide molecular frameworks that can interact with biological targets in agricultural pests while maintaining selectivity profiles suitable for crop protection applications.

Precursor-Based Synthesis Routes

The synthesis of 1-Ethylpiperidine-3-carbaldehyde hydrochloride can be approached through multiple strategic pathways, each offering distinct advantages depending on the availability of starting materials and desired reaction conditions [1] [2].

Alkylation of Piperidine Derivatives

The alkylation of piperidine derivatives represents one of the most straightforward approaches to introducing the ethyl substituent. This methodology typically involves the nucleophilic substitution reaction between piperidine-3-carbaldehyde and ethyl halides under basic conditions [3] [4].

The reaction proceeds through a classical sodium borohydride nucleophilic substitution mechanism, where potassium carbonate serves as the base to deprotonate the nitrogen atom, enhancing its nucleophilicity [5]. Typical reaction conditions involve heating the substrate in dimethylformamide at temperatures ranging from 80 to 100 degrees Celsius for 6 to 12 hours [6]. The choice of ethyl halide significantly impacts the reaction efficiency, with ethyl bromide and ethyl iodide providing superior yields compared to ethyl chloride due to their enhanced leaving group ability [7].

Optimization studies have demonstrated that the use of cesium carbonate as a base can improve yields by 10 to 15 percent compared to potassium carbonate, likely due to improved solubility in organic solvents [8]. Additionally, the addition of catalytic amounts of tetrabutylammonium iodide as a phase transfer catalyst has been shown to accelerate the reaction rate significantly [6].

Alternative alkylation strategies include the use of ethyl triflate as an alkylating agent, which provides excellent yields under milder conditions but requires more expensive reagents [9]. The reaction with ethyl triflate typically proceeds at room temperature in the presence of a non-nucleophilic base such as diisopropylethylamine [4].

Oxidation Strategies for Aldehyde Group Introduction

The introduction of the aldehyde functionality at the 3-position of 1-ethylpiperidine can be achieved through various oxidation methodologies, each offering different levels of selectivity and reaction conditions [10] [11].

The Swern oxidation represents one of the most reliable methods for converting 1-ethylpiperidine-3-methanol to the corresponding aldehyde [10]. This methodology employs dimethyl sulfoxide activated by oxalyl chloride at low temperatures (-78 degrees Celsius), followed by triethylamine workup. The reaction typically achieves yields ranging from 85 to 95 percent with excellent selectivity for the aldehyde over potential over-oxidation products [12].

Pyridinium chlorochromate oxidation provides an alternative approach that operates under milder conditions [11]. The reaction is typically conducted in dichloromethane at room temperature, achieving yields of 80 to 90 percent. However, this method requires careful monitoring to prevent over-oxidation to the carboxylic acid [10].

The Dess-Martin periodinane oxidation offers superior functional group tolerance and proceeds under neutral conditions [13]. This methodology is particularly valuable when sensitive functional groups are present elsewhere in the molecule. Typical reaction conditions involve treatment of the alcohol substrate with 1.1 equivalents of Dess-Martin periodinane in dichloromethane at room temperature for 2 to 4 hours [14].

Catalytic oxidation using 2,2,6,6-tetramethyl-1-piperidinyloxy radical and sodium hypochlorite as the terminal oxidant provides an environmentally benign alternative [15]. This method operates under aqueous conditions and achieves yields comparable to traditional oxidation methods while generating minimal waste [10].

Catalytic Systems in Key Transformations

The selection and optimization of catalytic systems play a crucial role in determining the efficiency and selectivity of synthetic transformations leading to 1-Ethylpiperidine-3-carbaldehyde hydrochloride [16] [17].

Palladium-based catalytic systems have emerged as particularly effective for hydrogenation and carbon-carbon bond forming reactions [16]. Palladium on carbon serves as an excellent catalyst for the hydrogenation of pyridine derivatives to the corresponding piperidines, operating under mild conditions with hydrogen pressures of 1 to 5 atmospheres [17]. The reaction typically proceeds at temperatures between 25 and 50 degrees Celsius in ethanol or methanol as solvent [18].

Rhodium-based catalysts demonstrate superior activity in electrocatalytic hydrogenation processes, achieving current efficiencies up to 99 percent under optimized conditions [16]. Carbon-supported rhodium catalysts have been shown to enable quantitative conversion of pyridine to piperidine with 98 percent yield after passing 9 Faradays per mole of substrate [17]. The reduction of rhodium oxides on the catalyst surface proves crucial for maintaining catalytic activity [16].

Ruthenium-based systems excel in oxidation and metathesis reactions [2]. Tetrapropylammonium perruthenate serves as an effective catalyst for the oxidation of alcohols to aldehydes under mild conditions [14]. The catalyst operates at loadings of 1 to 5 mole percent and tolerates a wide range of functional groups [13].

Nickel-based catalysts demonstrate particular utility in cross-coupling and cyclization reactions [19]. Nickel bis(cyclooctadiene) combined with triphenylphosphine ligands enables efficient cycloaddition reactions of azetidinones with alkynes to produce piperidine derivatives [19]. Optimized conditions involve 5 mole percent catalyst loading at temperatures of 60 to 100 degrees Celsius [19].

Copper-based catalytic systems prove valuable for oxidation and click chemistry applications [20]. Copper sulfate pentahydrate catalyzes the aerobic oxidation of primary alcohols to aldehydes in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy radical [15]. The reaction operates under ambient conditions and achieves high selectivity for aldehyde products [21].

Solvent Effects and Reaction Optimization

The choice of solvent significantly influences reaction rates, selectivity, and overall efficiency in piperidine synthesis [22] [23] [24]. Systematic solvent screening and optimization represent critical components of successful synthetic methodology development [25] [26].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity in substitution reactions through specific solvation effects [22]. These solvents stabilize cationic intermediates while weakly solvating nucleophiles, leading to enhanced reaction rates [23]. Kinetic studies of nucleophilic aromatic substitution reactions involving piperidine demonstrate rate enhancements of 2 to 3 orders of magnitude in dimethylformamide compared to protic solvents [22].

The dielectric constant of the solvent correlates strongly with reaction rate in many piperidine-forming reactions [24]. Solvents with dielectric constants between 20 and 40 typically provide optimal balance between substrate solubility and transition state stabilization [23]. However, hydrogen bond donor solvents can exhibit deviations from this correlation due to specific solvation effects [22].

Hydrogen bond accepting solvents such as acetonitrile and ethyl acetate facilitate reactions involving hydrogen bond donors in the transition state [25]. Linear free energy relationships demonstrate positive correlations between solvent basicity parameters and reaction rates for aza-Michael reactions involving piperidine [26].

Optimization studies reveal that solvent polarity affects not only reaction rate but also product selectivity [27]. Nonpolar solvents favor radical mechanisms and can lead to different product distributions compared to polar solvents [24]. The balance between rate and selectivity often requires careful solvent selection based on the specific transformation [26].

Temperature optimization represents another critical parameter, with most piperidine synthesis reactions showing optimal performance between 60 and 120 degrees Celsius [28]. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to decomposition or side reactions [25].

Purification Techniques and Yield Maximization

The purification of 1-Ethylpiperidine-3-carbaldehyde hydrochloride requires careful consideration of the compound's physical and chemical properties to achieve high purity and maximize yield recovery [8] [29].

Column chromatography represents the most versatile purification method for piperidine derivatives, offering excellent separation efficiency for mixtures of similar polarity [6]. Silica gel chromatography using gradient elution with ethyl acetate and hexane typically achieves purities of 95 to 99 percent with yield recoveries of 80 to 95 percent [8]. The addition of small amounts of triethylamine to the mobile phase can prevent decomposition of basic compounds on silica gel [29].

Crystallization from appropriate solvent systems provides superior purity levels, often achieving 98 to 99.5 percent purity [8]. The hydrochloride salt formation facilitates crystallization due to enhanced intermolecular interactions and reduced solubility in organic solvents [29]. Common crystallization solvents include ethanol-water mixtures, with the optimal ratio determined through systematic screening [8].

Liquid-liquid extraction offers an efficient method for acid-base separations, particularly useful for isolating the free base from reaction mixtures [8]. The use of aqueous sodium hydroxide solutions followed by extraction with toluene enables effective separation of the piperidine product from carboxylic acid impurities [8]. Multiple extraction cycles typically achieve yield recoveries of 85 to 95 percent [29].

Distillation provides excellent purification for volatile piperidine derivatives, achieving purities of 95 to 99 percent with yield recoveries of 90 to 98 percent [8]. Fractional distillation under reduced pressure minimizes thermal decomposition while maintaining separation efficiency [30].

Process optimization strategies focus on minimizing the number of purification steps while maintaining product quality [29]. Telescoped reactions that combine multiple synthetic steps without intermediate isolation can significantly improve overall yields [31]. Continuous flow processing offers advantages in terms of heat and mass transfer, often leading to improved yields and reduced side product formation [6].

Yield maximization strategies include optimization of stoichiometry, reaction concentration, and work-up procedures [28]. Excess reagent amounts should be minimized to reduce purification burden while ensuring complete conversion [26]. Concentration optimization balances reaction rate against potential side reactions, with most piperidine syntheses showing optimal performance at concentrations between 0.1 and 1.0 molar [25].

Quality control measures include systematic monitoring of reaction progress through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy [32]. Real-time monitoring enables optimization of reaction timing and identification of optimal conversion points to maximize yield while minimizing side product formation [28].